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Compound of Interest

Compound Name: 4-Iodobutyl Pivalate

Cat. No.: B1600598 Get Quote

An In-depth Technical Guide to the Solubility and Stability of 4-Iodobutyl Pivalate

Introduction
4-Iodobutyl pivalate (CAS No. 82131-05-3) is a bifunctional organic molecule of significant

interest to researchers in medicinal chemistry and drug development. Structurally, it

incorporates a primary alkyl iodide, a versatile reactive handle for nucleophilic substitution, and

a pivalate ester, a sterically hindered and robust protecting group. This unique combination

makes it a valuable intermediate in the synthesis of complex molecules, including prodrugs of

cephalosporin antibiotics like Cefcapene pivoxil and Cefditoren pivoxil.[1]

However, the very features that make 4-iodobutyl pivalate synthetically useful also present

distinct challenges in its handling, storage, and formulation. The inherent reactivity of the

carbon-iodine bond necessitates careful control of environmental conditions to prevent

degradation, while the compound's solubility characteristics dictate its utility in various reaction

and purification systems. This guide provides a comprehensive overview of the solubility and

stability of 4-iodobutyl pivalate, offering field-proven insights and detailed protocols for

researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties and Solubility
Profile
A thorough understanding of the fundamental physicochemical properties of 4-iodobutyl
pivalate is the first step toward its effective utilization.
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Property Value Source(s)

CAS Number 82131-05-3

Molecular Formula C₉H₁₇IO₂ [2]

Molecular Weight 270.13 g/mol -

Appearance Solid or yellow oil/liquid [1][3]

Storage Temperature 2-8°C, Refrigerator [3][4]

Sensitivity Light, Air, and Heat Sensitive [3]

Solubility Analysis
The solubility of 4-iodobutyl pivalate is dictated by its molecular structure: a moderately polar

ester head group attached to a nonpolar four-carbon chain terminating in a large, polarizable

iodine atom. Direct experimental data is limited, with sources noting slight solubility in

chloroform and methanol.[3][4] Based on its structure and general principles of solubility, a

predicted profile in common laboratory solvents is presented below.
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Solvent Polarity Index Predicted Solubility
Rationale
(Causality)

Hexanes/Heptane 0.1 High

The butyl chain

imparts significant

nonpolar character,

favoring dissolution in

aliphatic hydrocarbon

solvents.

Dichloromethane

(DCM)
3.1 High

Excellent solvent for a

wide range of organic

compounds with

moderate polarity.

Ethyl Acetate 4.4 High

The ester functionality

of the solute is highly

compatible with this

common ester

solvent.

Tetrahydrofuran (THF) 4.0 High

A versatile polar

aprotic solvent

capable of dissolving

a wide range of

organic molecules.

Acetone 5.1 Medium-High

A polar aprotic solvent

that should effectively

solvate the molecule.

Acetonitrile (ACN) 5.8 Medium

While polar, it is a

good solvent for many

organic molecules

used in

chromatography.

Methanol 5.1 Slight-Medium The nonpolar alkyl

chain may limit

miscibility with this
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polar protic solvent.[3]

[4]

Dimethyl Sulfoxide

(DMSO)
7.2 Medium

A highly polar aprotic

solvent; solubility may

be moderate.

Water 10.2 Insoluble

The large, nonpolar

alkyl chain makes the

molecule hydrophobic

and prevents

dissolution in water.

Protocol: Experimental Solubility Determination
To ensure trustworthiness and reproducibility, it is crucial to experimentally verify solubility in a

system of interest. This protocol provides a self-validating method for determining an

approximate solubility value.

Objective: To determine the approximate solubility of 4-iodobutyl pivalate in a given solvent at

a specific temperature (e.g., 25°C).

Materials:

4-Iodobutyl Pivalate

Test solvent (HPLC grade)

Analytical balance (±0.1 mg)

Vials with screw caps (e.g., 4 mL)

Vortex mixer and/or magnetic stirrer

Temperature-controlled shaker or water bath

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Volumetric flasks and pipettes
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Methodology:

Preparation: Add a pre-weighed amount of 4-iodobutyl pivalate (e.g., 100 mg) to a vial.

Solvent Addition: Add a small, precise volume of the test solvent (e.g., 0.5 mL) to the vial.

Equilibration: Cap the vial tightly and place it in a temperature-controlled shaker set to 25°C.

Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

Observation (Visual Check): After equilibration, visually inspect the vial. If all solid has

dissolved, the compound is soluble to at least 200 mg/mL. If solid remains, proceed to the

next step.

Sample Preparation for Analysis: Allow the vial to stand undisturbed at the controlled

temperature for at least 2 hours to let undissolved solid settle.

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe

filter into a clean, pre-weighed vial. This step is critical to remove any suspended

microcrystals.

Quantification:

Gravimetric Method: Accurately weigh the vial containing the filtered solution. Evaporate

the solvent under a stream of nitrogen or in a vacuum oven at a low temperature (to

prevent degradation). Once the solvent is fully removed, weigh the vial again. The mass

difference of the solute divided by the volume of the solvent used gives the solubility

(mg/mL).

Chromatographic Method: Prepare a calibration curve of 4-iodobutyl pivalate using a

suitable analytical technique (e.g., HPLC-UV, GC-FID). Dilute a known volume of the

filtered supernatant and analyze it to determine the concentration.

Part 2: Stability Profile and Degradation Pathways
4-Iodobutyl pivalate possesses two key functional groups that dictate its stability: the primary

alkyl iodide and the pivalate ester. The primary point of instability is the carbon-iodine bond,

which is susceptible to degradation by light and heat.[5] In contrast, the pivalate ester is well-
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known for its steric bulk, which provides significant protection against hydrolysis under mild

conditions.[6][7]

Major Degradation Pathways
Three primary degradation pathways should be considered when working with 4-iodobutyl
pivalate:

Deiodination via Homolytic Cleavage: This is the most common and rapid degradation

pathway for alkyl iodides.[5] Exposure to UV light or elevated temperatures can cause the

weak C-I bond to break, forming an alkyl radical and an iodine radical. The iodine radicals

combine to form molecular iodine (I₂), which imparts a characteristic yellow or brown color to

the sample.

Hydrolytic Cleavage: This involves the breakdown of the ester linkage. Due to the steric

hindrance of the tert-butyl group, this reaction is significantly slower than for less hindered

esters like acetates or propionates.[6] It is generally negligible at neutral pH and room

temperature but can be forced under harsh conditions, such as heating with strong acids or

bases, to yield 4-iodobutanol and pivalic acid.[7][8]

Nucleophilic Substitution (Sₙ2): The primary iodide is a good leaving group, making the

terminal carbon susceptible to attack by nucleophiles. This can be a desired reaction in

synthesis but constitutes a degradation pathway if unintended nucleophiles (e.g., water,

alcohols from solvents, trace amines) are present, leading to the formation of byproducts like

4-iodobutanol or other substitution products.
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4-Iodobutyl Pivalate

Pivaloyloxylbutyl Radical + Iodine Radical

 Light (hν) / Heat (Δ)
(Homolytic Cleavage)

4-Iodobutanol + Pivalic Acid

 H₂O / H⁺ or OH⁻

(Ester Hydrolysis)

4-(Nucleophile)-butyl Pivalate + Iodide

 Nucleophile (Nu⁻)
(Sₙ2 Substitution)

Molecular Iodine (I₂) + Dimerization Products
(Discoloration)

 Radical Combination
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Sample Preparation

Stress Conditions (in parallel)

Analysis

Data Interpretation

Prepare Stock Solution
(e.g., 1 mg/mL in ACN)

Acidic
(0.1 M HCl, 60°C)

Basic
(0.1 M NaOH, RT)

Oxidative
(3% H₂O₂, RT)

Thermal
(Solid & Solution, 80°C)

Photolytic
(ICH Q1B light box)

Control
(No stress, protected)

Sample at Time Points
(e.g., 0, 2, 8, 24h)

Quench/Neutralize
(if necessary)

Analyze by Stability-
Indicating HPLC-UV/MS

Calculate Mass Balance
& % Degradation

Identify Degradants
(LC-MS/MS)

Determine Degradation
Pathways

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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